5,5-Dimethylhexa-2,3-dienoic acid
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Overview
Description
5,5-Dimethylhexa-2,3-dienoic acid is an organic compound characterized by its unique structure, which includes a diene (two double bonds) and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5,5-Dimethylhexa-2,3-dienoic acid involves the use of ethyl (triphenylphosphoranylidene)acetate and 3,3-dimethylbutyryl chloride. The reaction is typically carried out in dichloromethane with triethylamine as a base, under nitrogen atmosphere . The reaction mixture is stirred at room temperature for an extended period, followed by purification steps involving silica gel filtration and solvent evaporation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylhexa-2,3-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce saturated hydrocarbons. Substitution reactions can result in esters or amides, depending on the nucleophile used .
Scientific Research Applications
5,5-Dimethylhexa-2,3-dienoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5,5-Dimethylhexa-2,3-dienoic acid exerts its effects involves its ability to participate in various chemical reactions due to its diene and carboxylic acid functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures . The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,5-Dimethylhexa-2,3-dienoic acid include:
- 9-oxo-10E,12E-octadecadienoic acid
- 13-oxo-9Z,11E-octadecadienoic acid
- 12-oxo-5E,8E,10Z-heptadecatrienoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes two methyl groups at the 5-position and a diene system. This unique arrangement provides distinct reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
410087-76-2 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,5-dimethylhex-3-enoate |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10/h4-6H,1-3H3 |
InChI Key |
KWZKAAPIISJCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C[CH+]C(=O)[O-] |
Origin of Product |
United States |
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